L-prolyl-pyrrolidin-hydrochloric acid salt

Dipeptidyl Peptidase IV DPP-IV inhibitor Enzyme Kinetics

L-Prolyl-pyrrolidin-hydrochloric acid salt, also known as H-Pro-pyrrolidide HCl, is a chiral dipeptide analog composed of an L-proline residue coupled to a pyrrolidine moiety. It serves as a fundamental pharmacophore scaffold for inhibitors targeting proline-specific peptidases, most notably dipeptidyl peptidase IV (DPP-IV) and prolyl oligopeptidase (POP).

Molecular Formula C9H17ClN2O
Molecular Weight 204.7
CAS No. 137998-15-3
Cat. No. B2381550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-prolyl-pyrrolidin-hydrochloric acid salt
CAS137998-15-3
Molecular FormulaC9H17ClN2O
Molecular Weight204.7
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2CCCN2.Cl
InChIInChI=1S/C9H16N2O.ClH/c12-9(8-4-3-5-10-8)11-6-1-2-7-11;/h8,10H,1-7H2;1H/t8-;/m0./s1
InChIKeyNFNGYUXIXLYXKH-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

L-Prolyl-pyrrolidin-hydrochloric acid salt (CAS 137998-15-3): Core Scaffold for Proline-Specific Peptidase Inhibitors


L-Prolyl-pyrrolidin-hydrochloric acid salt, also known as H-Pro-pyrrolidide HCl, is a chiral dipeptide analog composed of an L-proline residue coupled to a pyrrolidine moiety. It serves as a fundamental pharmacophore scaffold for inhibitors targeting proline-specific peptidases, most notably dipeptidyl peptidase IV (DPP-IV) and prolyl oligopeptidase (POP) [1]. Its structural configuration, featuring a secondary amine and a conformationally restricted pyrrolidine ring, allows it to mimic the P2-P1 proline bond recognized at the active site of these enzymes. The hydrochloride salt form is a standard commercial preparation that ensures enhanced solubility and stability for research applications [2].

Why L-Prolyl-pyrrolidin-hydrochloric acid salt (CAS 137998-15-3) Cannot Be Substituted by In-Class Analogs


Superficial analogs within the aminoacyl-pyrrolidide and -thiazolidide classes are not functionally interchangeable with L-prolyl-pyrrolidin-hydrochloric acid salt. Direct enzyme inhibition data show that replacing the pyrrolidine ring with a thiazolidine ring can increase DPP-IV inhibitory potency by over 3-fold, but this introduces a chemical instability characterized by acid-catalyzed ring opening, which is a significant liability for oral bioavailability [1]. Furthermore, substituting the N-terminal L-proline with other amino acids dramatically alters potency; for instance, isoleucyl-pyrrolidide is approximately 20-fold more potent against DPP-IV, which can lead to a problematic loss of selectivity against related proteases like DPP-II [1][2]. Therefore, the specific proline-pyrrolidine core establishes a unique baseline for potency, selectivity, and chemical stability that is fundamental to rational drug design efforts.

Quantitative Differentiation Evidence for L-Prolyl-pyrrolidin-hydrochloric acid salt (CAS 137998-15-3)


Head-to-Head DPP-IV Inhibitory Potency: Pyrrolidide vs. Thiazolidide Core

In a direct, head-to-head comparison from the same assay, L-prolyl-pyrrolidine (the target compound's free base) exhibits a Ki of 4,100 nM against dipeptidyl peptidase IV (DPP-IV). Its closest structural analog, L-prolyl-thiazolidide, is 3.4-fold more potent with a Ki of 1,200 nM. This demonstrates the quantitative impact of replacing the pyrrolidine ring with a thiazolidine ring on target binding [1].

Dipeptidyl Peptidase IV DPP-IV inhibitor Enzyme Kinetics

Chemical Stability Advantage: Pyrrolidine Ring vs. Acid-Labile Thiazolidine Ring

The target compound's pyrrolidine ring confers superior chemical stability compared to its thiazolidide analog. Patent literature explicitly states that 'the thiazolidine ring has a tendency to open in the presence of acids (for example in the stomach) with the formation of the corresponding cysteamine derivative.' The pyrrolidine ring is not susceptible to this acid-catalyzed degradation pathway. This inherent stability difference is a key driver of compound selection for oral drug delivery, despite the thiazolidide's superior in vitro potency [1].

Chemical Stability Prodrug Design Oral Bioavailability

Impact of N-Terminal Amino Acid on DPP-IV Affinity: Proline vs. Other Amino Acids

Systematic comparison of aminoacyl-pyrrolidides reveals that the N-terminal amino acid dictates DPP-IV affinity. Under identical assay conditions, H-Ile-pyrrolidide (Ki = 210 nM) is 19.5-fold more potent than H-Pro-pyrrolidide (Ki = 4,100 nM), and H-Val-pyrrolidide (Ki = 480 nM) is 8.5-fold more potent [1]. This steep SAR illustrates that substituting L-proline for a hydrophobic amino acid drastically increases potency, but this often comes at the cost of selectivity against DPP-II and other proline-specific peptidases [2]. The lower intrinsic potency of the proline-pyrrolidine core can be a strategic advantage for designing highly selective inhibitors.

Structure-Activity Relationship (SAR) Dipeptidyl Peptidase IV Selectivity Profile

Prolyl Oligopeptidase (POP) Inhibition: Effect of 5-Alkyl Substitution on the Core Scaffold

The N-acyl-L-prolyl-pyrrolidine core, derived from the target compound, is a validated scaffold for prolyl oligopeptidase (POP) inhibition. Cross-study analysis of BRENDA-curated data shows that Boc-L-Pro-pyrrolidine inhibits porcine brain POP with an IC50 of 29 nM. The 5(R)-tert-butyl substituted derivative (Boc-5(R)-tert-butyl-L-Pro-pyrrolidine) is 13.2-fold more potent (IC50 = 2.2 nM). The 5(S)-isomer is only 3.2-fold more potent (IC50 = 9.2 nM) [1]. This class-level comparison highlights the unsubstituted prolyl-pyrrolidine core as a critical, well-characterized starting point for CNS drug discovery, particularly when a lower LogP is desired for target engagement.

Prolyl Oligopeptidase (POP) CNS Drug Target Structure-Activity Relationship

Key Application Scenarios for L-Prolyl-pyrrolidin-hydrochloric acid salt (CAS 137998-15-3) Based on Quantitative Evidence


Design of Selective DPP-IV Inhibitors with Oral Bioavailability

In DPP-IV drug discovery, L-prolyl-pyrrolidin-hydrochloric acid salt is a superior starting scaffold when the goal is to balance potency with chemical stability for oral delivery. Its pyrrolidine ring avoids the acid-catalyzed degradation that plagues the more potent thiazolidide analog [1]. A medicinal chemist can use this scaffold to build potent, selective inhibitors by appending lipophilic acyl groups, without the inherent liability of the thiazolidine ring opening in the stomach [1].

Development of CNS-Targeted Prolyl Oligopeptidase (POP) Inhibitors

The unsubstituted L-prolyl-pyrrolidine core is the established pharmacophore for CNS-penetrant POP inhibitors. Its potent derivative, Boc-L-Pro-pyrrolidine, shows an IC50 of 29 nM against porcine brain POP [2]. Critically, the lack of a bulky 5-alkyl substituent keeps the logP value lower, which is beneficial for avoiding metabolic liabilities when optimizing compounds for brain penetration, a process where adding a 5-tert-butyl group increases logP by 1.5 units [3].

Constructing Chemical Probes for Enzymatic Selectivity Profiling

For biochemical research focused on discriminating between proline-specific peptidases (DPP-IV, DPP-II, POP), L-prolyl-pyrrolidine serves as a low-potency, high-selectivity probe core. Its Ki of 4,100 nM against DPP-IV is 19.5-fold weaker than H-Ile-pyrrolidide [1]. This intrinsically lower potency can be exploited to design chemical probes that minimize the off-target inhibition often associated with highly potent, non-selective aminoacyl-pyrrolidides, enabling clearer target validation studies [4].

Solid-Phase Peptide Synthesis of Peptidomimetic Inhibitors

As a stable, chiral building block, the hydrochloride salt is directly amenable to standard peptide coupling chemistry (e.g., HATU, HBTU). Its use in solid-phase synthesis allows for the modular creation of diverse libraries of dicarboxylic acid bis(L-prolyl-pyrrolidine) amides, a potent new type of peptidomimetic POP inhibitor [5]. The defined stereochemistry and commercial availability of the hydrochloride salt make it the practical choice for reproducible SAR studies.

Quote Request

Request a Quote for L-prolyl-pyrrolidin-hydrochloric acid salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.